molecular formula C11H10BrFO3 B13608217 methyl7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate

methyl7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate

Cat. No.: B13608217
M. Wt: 289.10 g/mol
InChI Key: DJSDDCNNIWFUIA-UHFFFAOYSA-N
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Description

Methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzopyran core with bromine and fluorine substituents, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-bromo-6-fluoro-2H-1-benzopyran-2-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

    Cyclization: The cyclization of the intermediate is achieved through a Friedel-Crafts acylation reaction, using aluminum chloride as a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems helps in maintaining consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzopyrans.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents.

    Biological Studies: Investigated for its biological activities, including anti-inflammatory and anticancer properties.

    Chemical Synthesis: Utilized as a building block in the synthesis of complex organic molecules.

    Material Science: Explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine substituents enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
  • Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate
  • Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate

Uniqueness

Methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate is unique due to the presence of both bromine and fluorine substituents, which confer distinct chemical and biological properties. These substituents can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10BrFO3

Molecular Weight

289.10 g/mol

IUPAC Name

methyl 7-bromo-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C11H10BrFO3/c1-15-11(14)9-3-2-6-4-8(13)7(12)5-10(6)16-9/h4-5,9H,2-3H2,1H3

InChI Key

DJSDDCNNIWFUIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=CC(=C(C=C2O1)Br)F

Origin of Product

United States

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